BENGHE Foundational & Exploratory

Check Availability & Pricing

AZ1495: A Technical Guide to a Potent IRAK4
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ1495

Cat. No.: B10800876

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated
Kinase 4 (IRAK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document
provides a comprehensive overview of the discovery, development, and preclinical
characterization of AZ1495. It includes a summary of its inhibitory activity, mechanism of action
through the NF-kB signaling pathway, and its potential therapeutic application in cancers such
as Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental methodologies for key
assays and relevant signaling pathway diagrams are provided to support further research and
development efforts.

Introduction

The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are critical
components of the innate immune system. Dysregulation of these pathways is implicated in the
pathogenesis of various inflammatory diseases and cancers. Interleukin-1 Receptor-Associated
Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction
of both IL-1R and TLRs. Upon receptor activation, IRAK4 forms a complex with MyD88 and
other IRAK family members, initiating a signaling cascade that leads to the activation of
transcription factors such as NF-kB and AP-1, and subsequent production of pro-inflammatory
cytokines.[1][2]
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Given its central role in these pathways, IRAK4 has emerged as a compelling therapeutic
target for a range of diseases. AZ1495, also known as compound 28, was developed as a
potent and selective inhibitor of IRAK4.[2][3] This guide details the preclinical development and
scientific foundation for the investigation of AZ1495.

Discovery and Development

While a specific publication detailing the initial synthesis and discovery of AZ1495 by
AstraZeneca is not publicly available, its development can be understood within the broader
context of extensive research into small molecule inhibitors of IRAK4.[1] The discovery process
for such inhibitors typically involves high-throughput screening of compound libraries followed
by structure-activity relationship (SAR) studies to optimize potency, selectivity, and
pharmacokinetic properties. AZ1495 emerged from such efforts as a potent inhibitor of IRAK4
with a favorable preclinical profile.[2]

Quantitative Data

The following tables summarize the key quantitative data for AZ1495 from various preclinical
studies.

Table 1: In Vitro Inhibitory Activity of AZ1495

Target Assay Type IC50 (pM) Kd (uM) Reference
IRAK4 Enzymatic Assay  0.005 0.0007 [2]
IRAK1 Enzymatic Assay  0.023 - [2]
IRAK4 Cellular Assay 0.052 - [2]

Table 2: Cellular Activity of AZ1495 in ABC-DLBCL Cell Lines
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) Concentration .
Cell Line Effect Duration (h) Reference
Range (uM)

Inhibition of NF-
OCI-LY10 o 0.001-100 72 [2]
KB activation

Inhibition of cell
ABC-DLBCL 0.001-100 72 [2]
growth

Induction of cell
death (in

OCI-LY10 o ) 0-3.3 14 [2]
combination with

a BTK inhibitor)

Table 3: Pharmacokinetic Parameters of AZ1495 in Rats

Route of
Parameter Value L . Dose (mg/kg) Reference
Administration

Clearance (Cl) 75 mL/min/kg Intravenous 2 [4]
Predicted
Clearance (from 42 mL/min/kg - - [4]

hepatocyte data)

Bioavailability Low Oral 5 [4]

Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway leading to NF-kB
activation. AZ1495 acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream

signaling.
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Caption: IRAK4 signaling pathway leading to NF-kB activation and its inhibition by AZ1495.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the
IC50 of an inhibitor like AZ1495.
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Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
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Experimental Protocols

IRAK4 Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay

This protocol is a representative method for determining the in vitro potency of AZ1495 against
IRAKA4.

Materials:

Recombinant human IRAK4 enzyme

e TR-FRET substrate (e.g., ULight™-labeled peptide)

o Europium-labeled anti-phospho-substrate antibody

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

« ATP

e AZ1495

o 384-well low-volume plates

TR-FRET plate reader

Procedure:

Prepare serial dilutions of AZ1495 in DMSO and then dilute in kinase assay buffer.

Add 2.5 pL of the diluted AZ1495 or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 pL of a solution containing the IRAK4 enzyme to each well.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 5 pL of a solution containing ATP and the ULight™-
labeled substrate. The final ATP concentration should be at or near the Km for IRAK4.
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Incubate the reaction for 60 minutes at room temperature.

Stop the reaction by adding 5 pL of a detection mix containing EDTA and the Europium-
labeled anti-phospho-substrate antibody.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm
(Europium) and 665 nm (ULight™).

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition as a function
of AZ1495 concentration to determine the IC50 value.

OCI-LY10 Cell Viability Assay

This protocol describes a general method for assessing the effect of AZ1495 on the viability of
the OCI-LY10 DLBCL cell line.

Materials:

OCI-LY10 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%
penicillin/streptomycin

AZ1495
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
96-well opaque-walled plates

Luminometer

Procedure:

Seed OCI-LY10 cells in a 96-well opaque-walled plate at a density of 1 x 10”4 cells per well
in 100 pL of culture medium.

Prepare serial dilutions of AZ1495 in culture medium.
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e Add the diluted AZ1495 or vehicle to the cells.
 Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

e Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each
well.

e Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a luminometer.

o Calculate the percent viability relative to the vehicle-treated control and plot the results to
determine the GI50 (concentration for 50% growth inhibition).

OCI-LY10 Xenograft Mouse Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of
AZ1495, alone or in combination with a BTK inhibitor like ibrutinib.

Materials:

e Female immunodeficient mice (e.g., NOD-scid gamma)
e OCI-LY10 cells

» Matrigel

e AZ1495 formulated for oral administration

e Ibrutinib formulated for oral administration

Vehicle control

Procedure:
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e Subcutaneously implant OCI-LY 10 cells mixed with Matrigel into the flank of the mice.
¢ Monitor tumor growth regularly using calipers.

e When tumors reach a predetermined size (e.g., 150-200 mms3), randomize the mice into
treatment groups (e.g., vehicle, AZ1495 alone, ibrutinib alone, AZ1495 + ibrutinib).

o Administer the respective treatments orally, once daily, for a specified duration (e.g., 21
days).

e Measure tumor volume and body weight 2-3 times per week.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics, histology).

e Analyze the tumor growth inhibition for each treatment group compared to the vehicle
control.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically
investigating AZ1495. The preclinical data suggests its potential for further development,
particularly in the context of MYD88-mutated lymphomas.

Conclusion

AZ1495 is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity in
models of Diffuse Large B-cell Lymphoma. Its mechanism of action, involving the inhibition of
the NF-kB signaling pathway, provides a strong rationale for its investigation as a therapeutic
agent in cancers driven by aberrant IL-1R/TLR signaling. The data and protocols presented in
this guide offer a foundation for further research into the therapeutic potential of AZ1495 and
other IRAK4 inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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